Risarestat
Overview
Description
Mechanism of Action
Target of Action
Risarestat is a small molecule drug that primarily targets AKR1B1 , also known as Aldose Reductase . Aldose Reductase is an enzyme involved in glucose metabolism, and it plays a crucial role in the development of long-term complications in diabetes.
Mode of Action
This compound acts as an inhibitor of Aldose Reductase . By inhibiting this enzyme, this compound reduces the conversion of glucose to sorbitol, a sugar alcohol. High levels of sorbitol can cause damage to cells, particularly in the eyes, nerves, and kidneys of individuals with diabetes .
Biochemical Pathways
This compound affects the Fructose and Mannose metabolism and Galactose metabolism pathways . By inhibiting Aldose Reductase, this compound disrupts these pathways, leading to a decrease in sorbitol production. This can help prevent or slow down the development of diabetic complications.
Pharmacokinetics
Aldose reductase inhibitors, in general, have been noted for their scattered clinical pharmacokinetics .
Result of Action
The primary result of this compound’s action is the reduction of sorbitol levels in cells . This can help prevent cellular damage caused by high sorbitol levels, thereby potentially preventing or slowing the progression of long-term complications in individuals with diabetes.
Biochemical Analysis
Biochemical Properties
Risarestat plays a significant role in biochemical reactions. It interacts with aldose reductase, an enzyme that plays a crucial role in the polyol pathway of glucose metabolism . The interaction between this compound and aldose reductase inhibits the enzyme’s activity, thereby reducing the accumulation of sorbitol, a sugar alcohol that can cause cellular damage when accumulated in high levels .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating the activity of aldose reductase . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism, particularly in the context of glucose metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with aldose reductase . By binding to this enzyme, this compound inhibits its activity, leading to a decrease in the conversion of glucose to sorbitol . This inhibition can lead to changes in gene expression related to glucose metabolism .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. After administration, this compound peaks in the corneal epithelium, stroma, endothelium, and aqueous humor within 30 minutes, then gradually diminishes time-dependently over a period of 24 hours . This compound remains detectable in the lens for up to 24 hours, with a peak concentration observed at 2 hours after instillation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Specific dosage effects, threshold effects, and any toxic or adverse effects at high doses are not mentioned in the available literature.
Metabolic Pathways
This compound is involved in the polyol pathway of glucose metabolism . It interacts with the enzyme aldose reductase, inhibiting its activity and thereby reducing the conversion of glucose to sorbitol .
Preparation Methods
The synthesis of Risarestat involves several steps, typically starting with the preparation of the mother liquor. For instance, 2 mg of the compound can be dissolved in 50 μL of dimethyl sulfoxide (DMSO) to create a mother liquor concentration of 40 mg/mL . Industrial production methods are not extensively detailed in the available literature, but the compound is synthesized and purified to achieve a high purity level of 98.09% .
Chemical Reactions Analysis
Risarestat undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Risarestat has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study aldose reductase inhibition and its effects on various biochemical pathways.
Biology: this compound is utilized in research to understand its impact on cellular processes, particularly in relation to diabetic complications.
Medicine: The compound is investigated for its potential therapeutic effects in treating diabetic neuropathy and retinopathy.
Industry: This compound is used in the development of new pharmaceuticals aimed at managing diabetes and its associated complications
Comparison with Similar Compounds
Risarestat is unique compared to other aldose reductase inhibitors due to its dual role as a thyroid hormone receptor antagonist. Similar compounds include:
Epalrestat: Another aldose reductase inhibitor used in the treatment of diabetic neuropathy.
Fidarestat: Known for its potential in reducing diabetic complications.
Zopolrestat: Investigated for its effects on diabetic retinopathy
This compound stands out due to its additional activity as a thyroid hormone receptor antagonist, which may offer broader therapeutic applications.
Properties
IUPAC Name |
5-(3-ethoxy-4-pentoxyphenyl)-1,3-thiazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4S/c1-3-5-6-9-21-12-8-7-11(10-13(12)20-4-2)14-15(18)17-16(19)22-14/h7-8,10,14H,3-6,9H2,1-2H3,(H,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPGRUONUFDYBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C2C(=O)NC(=O)S2)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048796 | |
Record name | Risarestat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79714-31-1 | |
Record name | Risarestat | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79714-31-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Risarestat [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079714311 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Risarestat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RISARESTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6I9DQB98QI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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